A,17,21-Trihydroxy-16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A,17,21-Trihydroxy-16 is a synthetic glucocorticoid steroid. It is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17, and 21, a methyl group at position 16, and oxo groups at positions 3 and 20 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.

Méthodes De Préparation

The preparation of A,17,21-Trihydroxy-16 involves several synthetic routes. One method includes dissolving 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester in N,N-dimethylformamide and adding a halogenating reagent and HClO4 to generate the desired compound . Another method involves the use of zinc powder, chromium chloride hexahydrate, and N-methylpyrrolidone under nitrogen protection, followed by the addition of mercaptopropionic acid . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

A,17,21-Trihydroxy-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, oxalic acid, phosphoric acid, and phosphorus pentachloride . Major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties.

Applications De Recherche Scientifique

A,17,21-Trihydroxy-16 has numerous scientific research applications. It is used in the study of glucocorticoid receptor interactions and the regulation of inflammatory responses . In medicine, it is used to treat a variety of inflammatory and autoimmune conditions due to its potent anti-inflammatory properties . It is also used in high-pressure liquid chromatography for the analysis of corticosteroids in biological samples .

Mécanisme D'action

The mechanism of action of A,17,21-Trihydroxy-16 involves binding to glucocorticoid receptors, which then migrate to the nucleus and bind to glucocorticoid response elements on the DNA . This binding enhances or represses the transcription of various genes involved in inflammatory pathways. The compound also induces the production of phospholipase A2 inhibitory proteins, which control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes .

Comparaison Avec Des Composés Similaires

A,17,21-Trihydroxy-16 is similar to other glucocorticoids such as prednisolone and dexamethasone. it has unique properties due to the presence of a fluorine atom at position 9 and a methyl group at position 16 . These modifications enhance its anti-inflammatory potency and reduce its side effects compared to other glucocorticoids . Similar compounds include methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and alclometasone dipropionate .

Propriétés

Formule moléculaire |

C22H28O5 |

|---|---|

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

(10S,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,16-17,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,16-,17-,20-,21-,22-/m0/s1 |

Clé InChI |

HBFNXGQYHPXHCK-OGIHXABMSA-N |

SMILES isomérique |

C[C@H]1C[C@H]2C3=C([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)[C@]4(C=CC(=O)C=C4CC3)C |

SMILES canonique |

CC1CC2C3=C(C(CC2(C1(C(=O)CO)O)C)O)C4(C=CC(=O)C=C4CC3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

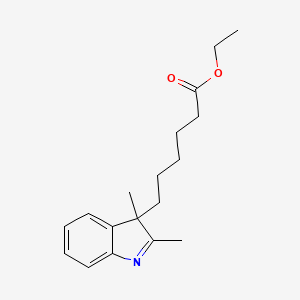

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)

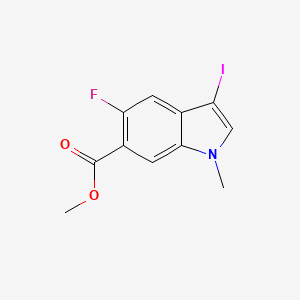

![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

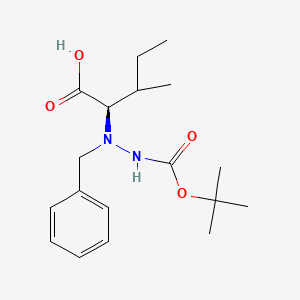

![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)

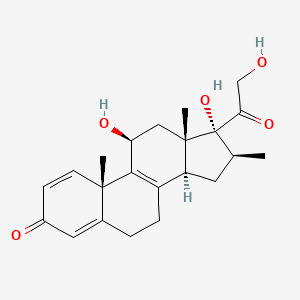

![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)

![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)